2H-Azepin-2-one, hexahydro-1-(2-propenyl)-

Description

The exact mass of the compound 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

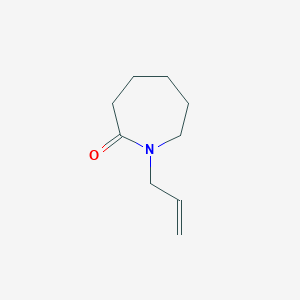

2D Structure

Properties

IUPAC Name |

1-prop-2-enylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-2-7-10-8-5-3-4-6-9(10)11/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPNMKBPWRAPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17356-28-4 | |

| Record name | N-Allylcaprolactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-allyl-epsilon-caprolactam chemical properties"

An In-depth Technical Guide to the Chemical Properties of N-allyl-epsilon-caprolactam

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-allyl-epsilon-caprolactam is a specialized derivative of ε-caprolactam. While extensive data exists for the parent compound, specific experimental data for the N-allyl derivative is not widely available in publicly accessible literature. This guide compiles available information on analogous compounds and provides predicted properties based on established chemical principles. All predicted data should be confirmed through empirical testing.

Introduction

N-allyl-epsilon-caprolactam is a derivative of ε-caprolactam, the cyclic amide monomer essential for the production of Nylon 6. The introduction of an N-allyl group to the caprolactam ring imparts new functionality, opening avenues for novel polymerization reactions and further chemical modifications. The allyl group, with its reactive double bond, serves as a versatile handle for various organic transformations, including addition reactions, oxidation, and radical polymerization. This functionalization makes N-allyl-epsilon-caprolactam a potentially valuable monomer for creating modified polyamides with unique properties, such as cross-linked materials, graft copolymers, or polymers with attachable functional moieties relevant to materials science and drug delivery systems.

Synthesis and Experimental Protocols

The synthesis of N-allyl-epsilon-caprolactam is typically achieved through the N-alkylation of ε-caprolactam. This involves the deprotonation of the amide nitrogen followed by a nucleophilic substitution reaction with an allyl halide.

General Reaction Scheme

The primary route for synthesis is the reaction of ε-caprolactam with an allyl halide (such as allyl bromide) in the presence of a base. The base deprotonates the weakly acidic N-H group of the lactam, forming a lactamate anion, which then acts as a nucleophile.

Detailed Experimental Protocol: N-allylation of ε-Caprolactam

This protocol is a representative procedure based on standard methods for the N-alkylation of lactams and amides.

Materials:

-

ε-Caprolactam (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Allyl bromide (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Lactam Addition: ε-Caprolactam (1.0 eq) dissolved in anhydrous THF is added dropwise to the NaH suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the sodium lactamate salt. Hydrogen gas evolution will be observed.

-

Allylation: The reaction mixture is cooled back to 0 °C. Allyl bromide (1.2 eq) is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 66 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield pure N-allyl-epsilon-caprolactam.

Chemical and Physical Properties

Quantitative data for N-allyl-epsilon-caprolactam is summarized below. For comparison, data for the parent compound, ε-caprolactam, is also provided.

| Property | N-allyl-epsilon-caprolactam | ε-Caprolactam (Parent Compound) | Reference/Note |

| Molecular Formula | C₉H₁₅NO | C₆H₁₁NO | Calculated |

| Molar Mass | 153.23 g/mol | 113.16 g/mol | Calculated |

| Appearance | Predicted: Colorless to pale yellow liquid | White crystalline solid[1] | Prediction based on similar N-alkyl lactams. |

| Boiling Point | Predicted: > 270 °C | 270.8 °C[1] | Expected to be higher due to increased mass. |

| Melting Point | Not Applicable (Liquid) | 69.2 °C[1] | N-substitution often lowers the melting point. |

| Density | Predicted: ~1.0 g/cm³ | 1.01 g/cm³ (solid)[1] | Prediction based on ε-caprolactam. |

| Solubility | Predicted: Soluble in organic solvents (THF, CH₂Cl₂, Ethyl Acetate); Sparingly soluble in water. | Highly soluble in water, soluble in chlorinated solvents.[1][2] | The allyl group increases lipophilicity. |

Spectroscopic Analysis (Predicted)

No experimental spectra for N-allyl-epsilon-caprolactam were found. The following are predictions based on the chemical structure.

-

¹H NMR:

-

Allyl Group: Three distinct signals are expected:

-

A multiplet around 5.7-5.9 ppm (1H, -N-CH₂-CH =CH₂).

-

Two multiplets or doublet of doublets around 5.1-5.3 ppm (2H, -CH=CH₂ ).

-

A doublet around 3.9-4.1 ppm (2H, -N-CH₂ -CH=CH₂).

-

-

Caprolactam Ring:

-

The methylene group adjacent to the nitrogen (-N-CH₂ -) is expected to shift downfield to ~3.2-3.4 ppm compared to ε-caprolactam.

-

The methylene group adjacent to the carbonyl (-CH₂ -C=O) is expected around ~2.4-2.5 ppm .

-

The remaining three methylene groups are expected as complex multiplets between 1.6-1.8 ppm .

-

-

-

¹³C NMR:

-

Carbonyl Carbon: ~175-177 ppm.

-

Allyl Carbons: ~132-134 ppm (-CH=), ~116-118 ppm (=CH₂), ~48-50 ppm (-N-CH₂-).

-

Ring Carbons: Signals corresponding to the seven-membered ring, with the carbon adjacent to nitrogen being the most deshielded of the non-carbonyl ring carbons.

-

-

Infrared (IR) Spectroscopy:

-

Amide C=O Stretch: A strong absorption band around 1640-1660 cm⁻¹ . This is shifted from the ~1670 cm⁻¹ in solid-state ε-caprolactam due to the lack of N-H hydrogen bonding.

-

Allyl C=C Stretch: A medium absorption around 1645 cm⁻¹ , which may overlap with the amide carbonyl band.

-

C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and olefinic C-H stretches just above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 153 .

-

Major Fragments: A significant fragment corresponding to the loss of the allyl group (m/z = 112 ), and other fragments resulting from the cleavage of the caprolactam ring.

-

Reactivity and Potential Applications

The chemical reactivity of N-allyl-epsilon-caprolactam is defined by two primary functional groups: the cyclic amide (lactam) and the terminal alkene (allyl group). This dual functionality allows for a wide range of chemical transformations.

-

Ring-Opening Polymerization: Like its parent monomer, N-allyl-epsilon-caprolactam can undergo anionic or hydrolytic ring-opening polymerization. This produces a polyamide (Nylon 6) backbone with pendant allyl groups at regular intervals. These allyl groups can then be used for post-polymerization modification, such as cross-linking or grafting other molecules.

-

Allyl Group Reactions: The terminal double bond is susceptible to a variety of reactions, including:

-

Hydrogenation: Reduction to an N-propyl group.

-

Halogenation: Addition of Br₂, Cl₂, etc., across the double bond.

-

Epoxidation: Formation of an epoxide ring using peroxy acids.

-

Thiol-ene "Click" Reaction: A highly efficient reaction with thiols to form thioether linkages, useful for bioconjugation or materials cross-linking.

-

Radical Polymerization: The allyl group can participate in radical polymerization, leading to cross-linked networks.

-

Conclusion

N-allyl-epsilon-caprolactam is a versatile monomer that combines the well-understood chemistry of the caprolactam ring with the reactivity of an allyl group. While detailed experimental data is limited, its properties can be reliably predicted from its structure. Its primary potential lies in the synthesis of functional polyamides, where the pendant allyl groups can be used to tune the final properties of the material, making it a compound of significant interest for advanced materials and specialized applications in drug development and polymer science. Further empirical research is necessary to fully characterize this compound and explore its applications.

References

An In-depth Technical Guide to the Physical Properties of N-allyl-ε-caprolactam

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-allyl-ε-caprolactam is a derivative of ε-caprolactam, a well-studied compound central to the production of Nylon-6. While ε-caprolactam itself is extensively characterized, publicly available data on the specific physical properties of N-allyl-ε-caprolactam is limited. This guide provides a comprehensive overview of its anticipated physical characteristics, drawing upon comparative data from structurally similar compounds: the parent molecule ε-caprolactam, the closely related N-vinyl-ε-caprolactam, and 6-allyl-ε-caprolactone. By examining these analogues, we can project the likely properties of N-allyl-ε-caprolactam and provide a foundational understanding for researchers and developers in the field. This document also outlines general experimental protocols for the synthesis of N-substituted caprolactams and the determination of their key physical properties.

Introduction to N-allyl-ε-caprolactam

N-allyl-ε-caprolactam is a seven-membered cyclic amide featuring an allyl group attached to the nitrogen atom. This substitution is expected to significantly influence its physical properties compared to the unsubstituted ε-caprolactam. The introduction of the allyl group increases the molecular weight and introduces a site of unsaturation, which can alter intermolecular forces, and consequently, properties such as boiling point, melting point, and solubility. Understanding these properties is crucial for its application in polymer synthesis, as a monomer for functional polyamides, and in drug development as a potential scaffold or intermediate.

Estimated Physical Properties of N-allyl-ε-caprolactam

Comparative Physical Property Data

To provide a quantitative basis for the estimation of N-allyl-ε-caprolactam's properties, the following tables summarize the known physical data for ε-caprolactam, N-vinyl-ε-caprolactam, and 6-allyl-ε-caprolactone.

Table 1: Physical Properties of ε-Caprolactam

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol [1] |

| Melting Point | 68-71 °C[1] |

| Boiling Point | 136-138 °C at 10 mmHg[1] |

| Density | 1.105 g/cm³ at 20°C[2] |

| Water Solubility | 866.89 g/L at 22°C[2] |

| log P (Octanol/Water) | 0.12 at 25°C[2] |

Table 2: Physical Properties of N-Vinyl-ε-caprolactam

| Property | Value |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

| Melting Point | 35-38 °C |

| Boiling Point | 128 °C at 21 mmHg |

| Density | 1.029 g/mL at 25 °C |

| Water Solubility | Partially soluble[3][4] |

Table 3: Physical Properties of 6-Allyl-ε-caprolactone

| Property | Value |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| Physical Form | Liquid |

| Color | Colorless to light yellow |

| Storage Temperature | -20°C |

Experimental Protocols

General Synthesis of N-allyl-ε-caprolactam

The synthesis of N-allyl-ε-caprolactam can be achieved through the N-alkylation of ε-caprolactam. A general procedure is as follows:

-

Preparation of the Lactamate: In a three-necked flask equipped with a stirrer, condenser, and a dropping funnel, ε-caprolactam is dissolved in a suitable dry, aprotic solvent such as toluene or xylene. A strong base, such as sodium hydride or sodium hydroxide, is added portion-wise to the solution to form the sodium salt of ε-caprolactam (sodium ε-caprolactamate). The reaction mixture is heated to facilitate the deprotonation and the removal of water by azeotropic distillation if sodium hydroxide is used.[5]

-

Alkylation: Allyl bromide or allyl chloride is then added dropwise to the solution of the sodium ε-caprolactamate at a controlled temperature. The reaction is typically stirred at room temperature or gentle heating for several hours to ensure complete conversion.[5]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The resulting salts are removed by filtration. The filtrate, containing the crude N-allyl-ε-caprolactam, is then concentrated under reduced pressure. The final product can be purified by vacuum distillation to yield a pure sample.[5]

Determination of Physical Properties

Standard laboratory procedures can be employed to determine the physical properties of the synthesized N-allyl-ε-caprolactam.

-

Melting Point Determination:

-

A small amount of the purified, dry solid is packed into a capillary tube to a height of 2-3 mm.[6]

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.[7]

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[6]

-

-

Boiling Point Determination:

-

For larger sample volumes, a simple distillation apparatus is assembled. The liquid is heated, and the temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point at the measured atmospheric pressure.[8]

-

For smaller quantities, the Thiele tube method can be used. A small sample is placed in a fusion tube with an inverted capillary tube. The apparatus is heated in an oil bath, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.[8]

-

-

Density Determination:

-

A pycnometer of a known volume is accurately weighed when empty.

-

It is then filled with the liquid sample, and any excess is carefully removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

-

Refractive Index Determination:

-

A few drops of the liquid sample are placed on the prism of a calibrated refractometer.

-

The refractive index is read directly from the instrument's scale at a specified temperature, typically 20°C or 25°C.

-

-

Solubility Determination:

-

A known amount of the solute (N-allyl-ε-caprolactam) is added to a specific volume of a chosen solvent (e.g., water, ethanol, acetone) in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

If the solid dissolves completely, more solute is added until saturation is achieved.

-

The concentration of the dissolved solute in the saturated solution is then determined by a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or spectroscopic methods).[9]

-

Visualizations

The following diagram illustrates a general workflow for the synthesis and characterization of N-allyl-ε-caprolactam.

References

- 1. e-Caprolactam 99 105-60-2 [sigmaaldrich.com]

- 2. jcia-bigdr.jp [jcia-bigdr.jp]

- 3. N-Vinylcaprolactam CAS#: 2235-00-9 [m.chemicalbook.com]

- 4. N-Vinylcaprolactam | 2235-00-9 [chemicalbook.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

In-Depth Technical Guide: 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-

CAS Number: 17356-28-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Azepin-2-one, hexahydro-1-(2-propenyl)-, also known as 1-allyl-ε-caprolactam, is a derivative of caprolactam, a well-established industrial chemical. This technical guide provides a comprehensive overview of its known properties, including its synthesis, and biological activities, with a focus on its potential as an antimicrobial agent. The information presented herein is intended to support further research and development efforts in the fields of medicinal chemistry and materials science.

Physicochemical Properties

While detailed experimental data for this specific compound is limited in publicly available literature, its structural relationship to ε-caprolactam suggests it is a colorless to pale yellow liquid or low-melting solid at room temperature. Its solubility is expected to be moderate in water and higher in organic solvents.

| Property | Value |

| CAS Number | 17356-28-4 |

| Molecular Formula | C₉H₁₅NO |

| Molecular Weight | 153.22 g/mol |

| Common Names | 1-allyl-ε-caprolactam, N-allylcaprolactam |

Synthesis and Purification

The synthesis of 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- typically involves the N-alkylation of ε-caprolactam with an allyl halide.

Experimental Protocol: Synthesis of 1-allyl-ε-caprolactam (Representative)

Materials:

-

ε-caprolactam

-

Allyl bromide

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of ε-caprolactam in anhydrous DMF, add a slight molar excess of a strong base such as potassium hydroxide or sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for 1 hour to ensure the complete formation of the corresponding anion.

-

Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-.

Industrial Scale Considerations

For larger-scale production, continuous flow processes are favored over batch methods to enhance safety, efficiency, and product consistency. These processes may utilize heterogeneous catalysts to simplify purification.

Biological Activity

2H-Azepin-2-one, hexahydro-1-(2-propenyl)- has demonstrated notable in vitro antimicrobial and antifungal properties.

Quantitative Antimicrobial Data

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- against various microorganisms.

| Microorganism | MIC (µg/mL) |

| Candida species | 32 |

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method - General)

The antimicrobial activity is typically determined using a broth microdilution method following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

-

Test compound (2H-Azepin-2-one, hexahydro-1-(2-propenyl)-)

-

Microbial strains (e.g., Candida albicans, Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in sterile saline or PBS, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for bacteria and 1-5 x 10⁵ CFU/mL for yeast. Further dilute the inoculum in the appropriate broth medium to achieve the final desired concentration in the microtiter plate wells.

-

Compound Dilution: Prepare a series of two-fold dilutions of the test compound in the broth medium directly in the 96-well microtiter plate.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive controls (microbe in broth without the compound) and negative controls (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.

Potential Mechanism of Action (Hypothetical)

While the precise molecular mechanism of action for 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- has not been elucidated, its structural features suggest potential pathways based on the known mechanisms of other antimicrobial lactams.

Antibacterial Action

The lactam ring is a key pharmacophore in many antibiotics. A plausible mechanism of action against bacteria involves the inhibition of cell wall synthesis, similar to β-lactam antibiotics. The strained lactam ring can act as an acylating agent, targeting and irreversibly inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan in the bacterial cell wall.

Caption: Hypothetical antibacterial mechanism of 1-allyl-ε-caprolactam.

Antifungal Action

The antifungal mechanism may differ from the antibacterial pathway. The lipophilic nature of the allyl group could facilitate its interaction with and disruption of the fungal cell membrane. This could lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death. Another possibility is the inhibition of key enzymes involved in fungal cell wall synthesis, such as β-(1,3)-glucan synthase.

Caption: Hypothetical antifungal mechanism of 1-allyl-ε-caprolactam.

Conclusion and Future Directions

2H-Azepin-2-one, hexahydro-1-(2-propenyl)- demonstrates promising antimicrobial and antifungal activity in vitro. Its straightforward synthesis makes it an attractive scaffold for further chemical modification to optimize its biological properties. Future research should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and toxicity, and exploring its potential in the development of novel antimicrobial agents and functional polymers. Structure-activity relationship (SAR) studies are warranted to explore the impact of different substituents on the caprolactam ring and the N-alkyl group on its antimicrobial potency and spectrum.

An In-depth Technical Guide to the Molecular Structure of N-allyl-caprolactam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of N-allyl-caprolactam, also known as 1-allyl-azepan-2-one. While N-allyl-caprolactam is a derivative of the industrially significant ε-caprolactam, the monomer for Nylon-6, its specific properties and applications are less documented. This document synthesizes available information on its synthesis and spectral characterization and also addresses the current gap in knowledge regarding its biological activity. A proposed experimental workflow for its synthesis and characterization is presented to guide future research.

Molecular Structure and Properties

N-allyl-caprolactam is a derivative of caprolactam where an allyl group is attached to the nitrogen atom of the lactam ring.

-

IUPAC Name: 1-allyl-azepan-2-one

-

Chemical Formula: C₉H₁₅NO

-

Molecular Weight: 153.22 g/mol

-

Structure:

/ CH₂ CH₂ | | CH₂ CH₂ \ / CH₂

Predicted Physicochemical Properties

Property Predicted Value Notes Boiling Point ~280-300 °C Higher than caprolactam (270 °C) due to increased molecular weight. Melting Point Not available Likely a liquid or low-melting solid at room temperature. Solubility Soluble in organic solvents (e.g., DCM, THF, Acetone). Limited solubility in water. Similar to other N-substituted caprolactams. Synthesis of N-allyl-caprolactam

A detailed experimental protocol for the synthesis of N-allyl-caprolactam is not explicitly published. However, based on general procedures for the N-alkylation of lactams, a reliable synthetic route can be proposed. The reaction involves the deprotonation of the N-H bond of caprolactam followed by nucleophilic substitution with an allyl halide.

Proposed Experimental Protocol: N-allylation of ε-Caprolactam

Materials:

ε-Caprolactam (≥99%)

Sodium hydride (NaH), 60% dispersion in mineral oil

Allyl bromide (99%)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexane

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with ε-caprolactam (1.0 eq). Anhydrous THF is added to dissolve the caprolactam under a nitrogen atmosphere.

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 1 hour, allowing for the complete deprotonation of the lactam nitrogen.

Allylation: Allyl bromide (1.2 eq) is added dropwise to the reaction mixture at 0 °C via the dropping funnel. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Quenching and Extraction: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The aqueous layer is extracted three times with ethyl acetate.

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-allyl-caprolactam.

Spectroscopic Characterization

Specific spectral data for N-allyl-caprolactam is not widely published. The following tables provide predicted ¹H NMR, ¹³C NMR, and key IR absorption bands based on the analysis of related structures such as N-acetyl-caprolactam and general spectroscopic principles.[1][2]

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) data for N-allyl-caprolactam

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment ¹³C NMR Chemical Shift (δ, ppm) Assignment 5.70-5.85 m 1H -CH=CH₂ 175.5 C=O (Lactam) 5.10-5.20 m 2H -CH=CH₂ 133.0 -CH=CH₂ 4.00 d 2H N-CH₂- 117.0 -CH=CH₂ 3.20-3.30 t 2H N-CH₂- (ring) 48.0 N-CH₂- 2.45-2.55 t 2H -CH₂-C=O 46.0 N-CH₂- (ring) 1.60-1.75 m 6H -(CH₂)₃- (ring) 36.0 -CH₂-C=O 29.0, 28.5, 23.0 -(CH₂)₃- (ring) Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Table 2: Predicted IR and MS Data for N-allyl-caprolactam

Spectroscopic Technique Key Peaks Interpretation FTIR ~1640 cm⁻¹ (strong) C=O stretch (amide I band) of the lactam. ~1645 cm⁻¹ (weak) C=C stretch of the allyl group. ~3080, 990, 915 cm⁻¹ C-H stretches and bends of the vinyl group. ~2930, 2860 cm⁻¹ C-H stretches of the methylene groups in the ring. Mass Spectrometry (EI) m/z = 153 Molecular ion [M]⁺ m/z = 112 [M - C₃H₅]⁺ (Loss of allyl group) m/z = 84 m/z = 41 [C₃H₅]⁺ (Allyl cation) Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases did not yield any specific information regarding the biological activity, pharmacological effects, or involvement in signaling pathways of N-allyl-caprolactam. While the parent molecule, ε-caprolactam, is primarily used in polymer synthesis, some of its derivatives have found applications in pharmaceuticals.[3] The lack of data for the N-allyl derivative suggests it is an understudied compound in the context of drug development and biological research. This represents a potential area for future investigation.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of N-allyl-caprolactam, which can be followed by an initial screening for biological activity.

N-allyl-caprolactam is a structurally interesting derivative of ε-caprolactam. This guide provides a foundational understanding of its molecular structure, along with a proposed, detailed protocol for its synthesis and predicted spectroscopic datafor its characterization. The significant gap in the literature regarding its biological activity presents an opportunity for novel research in medicinal chemistry and material science. The provided workflow offers a systematic approach for researchers to synthesize and investigate this compound, potentially uncovering new applications and contributing valuable data to the scientific community.

References

Spectroscopic Profile of N-allyl-ε-caprolactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-allyl-ε-caprolactam (also known as 1-allyl-azepan-2-one), a key monomer in the synthesis of functionalized polymers. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for the characterization of this compound. Detailed experimental protocols are provided to ensure reproducibility, and logical workflows are visualized to aid in data interpretation.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of N-allyl-ε-caprolactam.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N-allyl-ε-caprolactam

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 5.76 | ddt | 16.8, 10.4, 6.0 | 1H | N-CH₂-CH =CH₂ |

| 5.15 - 5.19 | m | 1H | N-CH₂-CH=CH H | |

| 5.12 - 5.14 | m | 1H | N-CH₂-CH=CH H | |

| 4.01 | ddd | 6.0, 1.4, 1.4 | 2H | N-CH₂ -CH=CH₂ |

| 3.29 - 3.31 | m | 2H | N-CH₂ -CH₂- | |

| 2.53 - 2.56 | m | 2H | -CO-CH₂ - | |

| 1.60 - 1.74 | m | 6H | -CH₂-CH₂CH₂CH₂ -CH₂- |

Source: Eur. J. Org. Chem. 2008, Supporting Information[1]

Note: As of the latest search, specific published ¹³C NMR data for N-allyl-ε-caprolactam was not available in the cited literature.

Infrared (IR) Spectroscopy

Note: As of the latest search, a specific published IR spectrum for N-allyl-ε-caprolactam was not available in the cited literature. General characteristic absorption bands for similar structures would be expected around:

-

~1630 cm⁻¹ (C=O, amide I band)

-

~1645 cm⁻¹ (C=C, vinyl stretch)

-

~3080 cm⁻¹ (=C-H stretch)

-

~2850-2950 cm⁻¹ (C-H stretch, aliphatic)

Mass Spectrometry (MS)

Note: As of the latest search, specific published mass spectrometry data for N-allyl-ε-caprolactam was not available in the cited literature. The expected molecular weight is 153.22 g/mol . A low-resolution mass spectrum would likely show the molecular ion peak [M]⁺ at m/z = 153.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of N-allyl-ε-caprolactam.

Synthesis of N-allyl-ε-caprolactam

N-allyl-ε-caprolactam was prepared from ε-caprolactam.[1] While the full detailed protocol from the primary literature is extensive, a general summary is as follows: ε-caprolactam (10.62 g, 94 mmol) is reacted with an allylating agent in an appropriate solvent. After the reaction is complete, the solvent is removed, and the resulting residue is purified by column chromatography on silica gel to yield the N-allylamide product.[1]

NMR Spectroscopy Protocol

The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR and MS Spectroscopy Protocols

As specific experimental details for IR and MS analysis of N-allyl-ε-caprolactam were not available in the reviewed literature, generalized workflows are presented below based on standard laboratory practices.

Logical Relationships in Spectroscopic Data Interpretation

The structural elucidation of N-allyl-ε-caprolactam from its spectroscopic data follows a logical progression.

References

The Allyl Group in N-Allyl-Caprolactam: An In-depth Technical Guide to its Reactivity and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-allyl-caprolactam, a derivative of ε-caprolactam, possesses a reactive allyl group that imparts unique chemical properties, making it a molecule of significant interest in polymer chemistry and organic synthesis. The presence of both a lactam ring and a terminal double bond offers multiple avenues for chemical modification and polymerization. This technical guide provides a comprehensive overview of the reactivity of the allyl group in N-allyl-caprolactam, detailing its synthesis, its role as a chain-transfer agent in radical polymerization, and its potential for various addition and cleavage reactions. This document serves as a resource for researchers and professionals exploring the applications of this versatile molecule in materials science and drug development.

Synthesis of N-Allyl-Caprolactam

The synthesis of N-allyl-caprolactam is typically achieved through the N-alkylation of ε-caprolactam with an allyl halide, such as allyl bromide, in the presence of a base. The base deprotonates the nitrogen atom of the caprolactam ring, forming a nucleophilic lactamate anion that subsequently displaces the halide from the allylating agent.

General Experimental Protocol

A typical laboratory-scale synthesis of N-allyl-caprolactam is as follows:

-

Preparation of the Lactamate: To a solution of ε-caprolactam in a suitable aprotic solvent (e.g., tetrahydrofuran, dimethylformamide), an equimolar amount of a strong base (e.g., sodium hydride, potassium tert-butoxide) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium or potassium lactamate.

-

N-Alkylation: An equimolar amount of allyl bromide is added dropwise to the lactamate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction is quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure N-allyl-caprolactam.

Reactivity of the Allyl Group

The allyl group in N-allyl-caprolactam is the primary site of its unique reactivity, allowing for a range of chemical transformations.

Role as a Chain-Transfer Agent in Radical Polymerization

In the context of free-radical polymerization, N-allyl-caprolactam (ACL) can act as a chain-transfer agent, particularly in the polymerization of vinyl monomers like N-vinylcaprolactam (VCL).[1][2] The lability of the allylic protons allows for their abstraction by a propagating polymer radical, leading to the termination of one polymer chain and the initiation of a new one. This process is a form of degradative chain transfer.[2]

The chain-transfer reaction involves the abstraction of a hydrogen atom from the carbon adjacent to the double bond of the allyl group by the growing polymer chain radical. This generates a resonance-stabilized allyl radical, which is less reactive and less likely to initiate a new polymer chain efficiently.

Table 1: Chain-Transfer Constants for the Radical Polymerization of N-Vinylcaprolactam in the Presence of Allyl Compounds [1]

| Chain-Transfer Agent | Abbreviation | Chain-Transfer Constant (C) |

| Allylbenzene | AB | 0.035 |

| N-Allyl-caprolactam | ACL | 0.015 |

The data indicates that allylbenzene is a more effective chain-transfer agent than N-allyl-caprolactam in the polymerization of N-vinylcaprolactam.[1]

Caption: Mechanism of chain transfer involving N-allyl-caprolactam.

Potential Addition Reactions to the Double Bond

While specific literature on addition reactions to N-allyl-caprolactam is limited, the reactivity of its terminal double bond can be inferred from the well-established chemistry of alkenes. These reactions provide pathways to functionalize the allyl group and introduce new chemical moieties.

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a fundamental reaction of alkenes. This would result in the formation of a dihalo-propyl derivative of N-caprolactam.

Proposed Experimental Protocol for Bromination:

-

A solution of N-allyl-caprolactam in an inert solvent like dichloromethane or carbon tetrachloride is cooled to 0 °C.

-

A solution of bromine in the same solvent is added dropwise with stirring.

-

The reaction is monitored by the disappearance of the bromine color.

-

The solvent is removed under reduced pressure to yield the crude dibrominated product, which can be purified by recrystallization or chromatography.

Caption: Proposed mechanism for the bromination of N-allyl-caprolactam.

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. This would yield N-(3-hydroxypropyl)-caprolactam, a primary alcohol.

Proposed Experimental Protocol for Hydroboration-Oxidation:

-

Hydroboration: N-allyl-caprolactam is dissolved in dry tetrahydrofuran under an inert atmosphere. A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours.

-

Oxidation: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution). The mixture is stirred at room temperature for a few hours.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude alcohol, which can be purified by chromatography.

Caption: Pathway for hydroboration-oxidation of N-allyl-caprolactam.

Cleavage of the N-Allyl Group

The N-allyl group can serve as a protecting group for the amide nitrogen and can be cleaved under specific conditions. Ruthenium-catalyzed methods have been developed for the deallylation of N-allylic amides and lactams.[3][4] The process typically involves an initial isomerization of the allyl group to an enamide, followed by hydrolysis or oxidation to release the deprotected lactam.

Experimental Protocol for Ruthenium-Catalyzed Deallylation: [3]

-

Isomerization: The N-allyl lactam is treated with a catalytic amount of a Grubbs' catalyst (e.g., first-generation Grubbs' catalyst) in a suitable solvent like dichloromethane or toluene at reflux to facilitate the isomerization of the allyl group to a prop-1-enyl group (enamide).

-

Cleavage: The resulting enamide is then subjected to cleavage using a ruthenium(III) chloride catalyst in the presence of an oxidant, such as a periodate, in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O) to yield the deprotected caprolactam.

Caption: Ruthenium-catalyzed deallylation of N-allyl-caprolactam.

Polymerization via the Allyl Group

While N-allyl-caprolactam acts as a chain-transfer agent in the radical polymerization of other monomers, its own homopolymerization through the allyl double bond is generally inefficient via standard radical pathways. This is due to the stability of the resulting allyl radical, which leads to a high propensity for termination reactions, a phenomenon known as auto-inhibition. However, polymerization or copolymerization may be achievable under specific catalytic conditions, such as with Ziegler-Natta or metathesis catalysts, though this is not well-documented for this specific monomer.

Applications and Future Perspectives

The dual functionality of N-allyl-caprolactam opens up possibilities for its use as a versatile building block in organic and polymer synthesis.

-

Functional Polymers: The allyl group serves as a handle for post-polymerization modification of polymers containing caprolactam units, allowing for the introduction of various functional groups.

-

Cross-linking Agent: In copolymerizations, the allyl group can be utilized for subsequent cross-linking reactions, for example, through thiol-ene chemistry, to produce hydrogels and other network polymers.

-

Drug Delivery: The caprolactam moiety is a component of some biocompatible polymers. The functionalization via the allyl group could be used to attach drugs or targeting ligands for advanced drug delivery systems.

-

Monomer for Specialty Polyamides: Although challenging, the direct polymerization of N-allyl-caprolactam could lead to specialty polyamides with pendant allyl groups, offering unique material properties.

Further research into the controlled polymerization of N-allyl-caprolactam and the exploration of a wider range of addition reactions to its double bond will undoubtedly expand its utility in materials science and pharmaceutical development.

Conclusion

N-allyl-caprolactam is a molecule with significant synthetic potential owing to the reactivity of its allyl group. Its established role as a chain-transfer agent provides a means to control molecular weight in radical polymerizations. Furthermore, the allyl double bond is amenable to a variety of chemical transformations, including addition and cleavage reactions, offering a gateway to a wide range of functionalized caprolactam derivatives. This technical guide has provided an overview of the key aspects of its reactivity, complete with experimental insights and mechanistic pathways, to aid researchers in harnessing the full potential of this versatile chemical building block.

References

An In-depth Technical Guide on the Thermal Stability of Hexahydro-1-(2-propenyl)-2H-azepin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of hexahydro-1-(2-propenyl)-2H-azepin-2-one, also known as N-allyl caprolactam. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous N-substituted caprolactams and general principles of thermal analysis. It covers anticipated thermal properties, detailed experimental protocols for assessing thermal stability, and potential decomposition pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and handling of this and similar molecules.

Introduction

Hexahydro-1-(2-propenyl)-2H-azepin-2-one is an N-substituted derivative of caprolactam, a class of compounds with applications in organic synthesis and materials science. The thermal stability of such compounds is a critical parameter, influencing their storage, processing, and application conditions. Understanding the thermal behavior, including decomposition temperature and potential degradation products, is essential for ensuring product quality, safety, and efficacy in various applications, including drug development where thermal processing steps are common.

General studies on N-substituted ε-caprolactam derivatives suggest that these compounds are typically thermally stable at temperatures up to 250°C. For instance, research on N-(β-cyanoethyl)-ε-caprolactam indicated that less than 5% of the compound degraded after being heated at 150°C for 1000 hours, with the observed weight loss primarily attributed to evaporation. This suggests a relatively high thermal stability for the N-substituted caprolactam scaffold.

This guide will delve into the expected thermal properties of hexahydro-1-(2-propenyl)-2H-azepin-2-one, provide standardized methodologies for its thermal analysis, and propose potential thermal decomposition mechanisms.

Predicted Thermal Stability Data

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

| Parameter | Estimated Value | Conditions |

| Onset Decomposition Temperature (Tonset) | 230 - 260 °C | Inert Atmosphere (e.g., Nitrogen) |

| Temperature at 5% Mass Loss (T5%) | 240 - 270 °C | Inert Atmosphere (e.g., Nitrogen) |

| Temperature at Maximum Decomposition Rate (Tmax) | 280 - 320 °C | Inert Atmosphere (e.g., Nitrogen) |

| Residual Mass at 600 °C | < 5% | Inert Atmosphere (e.g., Nitrogen) |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

| Parameter | Estimated Value | Conditions |

| Melting Point (Tm) | 40 - 60 °C | Inert Atmosphere (e.g., Nitrogen) |

| Enthalpy of Fusion (ΔHf) | 15 - 25 kJ/mol | Inert Atmosphere (e.g., Nitrogen) |

| Decomposition | Exothermic event > 250 °C | Inert Atmosphere (e.g., Nitrogen) |

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability of hexahydro-1-(2-propenyl)-2H-azepin-2-one, the following standard protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of hexahydro-1-(2-propenyl)-2H-azepin-2-one into a clean, inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected decomposition point (e.g., 30°C).

-

Heat the sample at a linear rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C).

-

-

Data Analysis: Record the sample mass as a function of temperature. Determine the onset of decomposition, the temperature at specific mass loss percentages (e.g., 5%, 10%, 50%), and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of hexahydro-1-(2-propenyl)-2H-azepin-2-one into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is to be used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the sample chamber at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 0°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature beyond its expected decomposition point (e.g., 350°C).

-

-

Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. Determine the melting point (onset and peak of the endotherm) and the enthalpy of fusion (area under the melting peak). Analyze any exothermic peaks at higher temperatures, which may indicate decomposition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of the compound.

Methodology:

-

Instrumentation: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS).

-

Sample Preparation: Place a small, accurately weighed amount of hexahydro-1-(2-propenyl)-2H-azepin-2-one (typically in the microgram range) into a pyrolysis tube.

-

Pyrolysis: Heat the sample in the pyrolyzer to a temperature corresponding to its decomposition range as determined by TGA (e.g., 300-350°C) for a short duration.

-

GC Separation: The volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column. A suitable temperature program for the GC oven is used to separate the individual components of the mixture.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared with spectral libraries (e.g., NIST) to identify the chemical structures of the decomposition products.

Potential Thermal Decomposition Pathways

The thermal decomposition of hexahydro-1-(2-propenyl)-2H-azepin-2-one is likely to proceed through complex mechanisms. Based on the structure of the molecule, two primary pathways can be postulated: a pericyclic retro-ene reaction and a free-radical fragmentation pathway.

Retro-Ene Reaction Pathway

The presence of the N-allyl group suggests the possibility of a retro-ene reaction, a concerted pericyclic process that occurs at elevated temperatures. This pathway involves a six-membered transition state and would lead to the formation of caprolactam and allene.

An In-depth Technical Guide to the Solubility of N-allyl-ε-caprolactam in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-allyl-ε-caprolactam, a key intermediate in various chemical syntheses. Understanding its solubility is crucial for process development, purification, and formulation in diverse research and industrial applications. This document outlines its solubility in various solvent classes, details the experimental protocols for solubility determination, and presents a workflow for its synthesis.

Solubility Profile of N-allyl-ε-caprolactam

N-allyl-ε-caprolactam, a derivative of ε-caprolactam, exhibits a distinct solubility profile owing to its molecular structure, which combines a polar lactam ring with a nonpolar allyl group. While specific quantitative solubility data at various temperatures is not extensively available in public literature, a qualitative and estimated solubility profile can be constructed based on available information for N-substituted ε-caprolactam derivatives.[1]

Table 1: Solubility of N-allyl-ε-caprolactam in Various Solvents

| Solvent Class | Solvent Example | Qualitative/Estimated Solubility | Remarks |

| Polar Protic | Water | Soluble[1] | The lactam ring contributes to hydrogen bonding with water molecules, facilitating solubility. |

| Methanol, Ethanol | Highly Soluble (Estimated) | Similar to other N-alkyl-ε-caprolactams, good solubility is expected. | |

| Polar Aprotic | Acetone | Soluble (Estimated) | The polar nature of the solvent interacts favorably with the lactam moiety. |

| Acetonitrile | Soluble (Estimated) | Expected to be a good solvent based on its polarity. | |

| Dimethylformamide (DMF) | Highly Soluble (Estimated) | Generally a strong solvent for a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble (Estimated) | A versatile solvent known for its high dissolving power. | |

| Aromatic | Toluene, Benzene | Soluble[1] | The allyl group and the caprolactam backbone contribute to favorable interactions. |

| Chlorinated | Dichloromethane | Soluble (Estimated) | Often a good solvent for moderately polar organic compounds. |

| Chloroform | Soluble (Estimated) | Similar to dichloromethane, it is expected to dissolve N-allyl-ε-caprolactam. | |

| Alkanes | Hexane, Heptane | Insoluble[1] | The nonpolar nature of alkanes does not favorably interact with the polar lactam ring. |

Note: The term "Soluble" indicates that a significant amount of the compound dissolves, while "Highly Soluble" suggests miscibility or near-miscibility. "Insoluble" indicates negligible dissolution. These are general guidelines, and the actual solubility can be influenced by temperature and the presence of impurities.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols describe a standard method for determining the solubility of a compound like N-allyl-ε-caprolactam and the general method for its synthesis.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of N-allyl-ε-caprolactam in a given solvent at a controlled temperature.

Materials:

-

N-allyl-ε-caprolactam (solid or liquid)

-

Solvent of interest

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation: An excess amount of N-allyl-ε-caprolactam is added to a known volume of the solvent in a sealed flask. The excess solid/liquid phase is crucial to ensure that equilibrium is reached at saturation.

-

Equilibration: The flask is placed in a thermostatically controlled shaker and agitated at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the undissolved solute is separated from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtering the solution through a membrane filter that is compatible with the solvent.

-

Quantification: A known volume of the clear, saturated solution is carefully withdrawn and diluted as necessary. The concentration of N-allyl-ε-caprolactam in the diluted solution is then determined using a calibrated analytical method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.

The synthesis of N-allyl-ε-caprolactam can be achieved via the N-alkylation of ε-caprolactam.

Reaction: ε-Caprolactam + Sodium Hydride → Sodium Caprolactamate; Sodium Caprolactamate + Allyl Bromide → N-allyl-ε-caprolactam + Sodium Bromide

Materials:

-

ε-Caprolactam

-

Sodium hydride (NaH)

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF) or a similar aprotic solvent

-

Magnetic stirrer and heating mantle

-

Round-bottom flask and condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with ε-caprolactam and anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Sodium hydride is added portion-wise to the stirred solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of caprolactam.

-

Alkylation: The solution is cooled again to 0°C, and allyl bromide is added dropwise. The reaction mixture is then stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction.

-

Work-up: After the reaction is complete, the mixture is cooled, and excess sodium hydride is quenched by the careful addition of water or ethanol. The organic solvent is removed under reduced pressure using a rotary evaporator. The residue is partitioned between water and an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

-

Purification: The crude product is purified by vacuum distillation to yield pure N-allyl-ε-caprolactam.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow for N-allyl-ε-caprolactam and the general procedure for the shake-flask solubility determination method.

References

N-Allyl-Caprolactam: A Versatile Monomer for Advanced Organic Synthesis and Polymer Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-allyl-caprolactam is a functionalized lactam monomer that holds considerable promise for a variety of applications in organic synthesis and polymer chemistry. Its unique structure, combining a polymerizable lactam ring with a reactive allyl group, opens avenues for the creation of novel polymers with tailored properties and functionalities. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-allyl-caprolactam, with a particular focus on its role in the development of advanced materials for biomedical and drug delivery applications. Detailed experimental protocols, quantitative data, and conceptual diagrams are presented to facilitate further research and development in this area.

Introduction

The field of polymer chemistry is continually driven by the pursuit of novel monomers that can impart specific functionalities to the resulting polymers. N-allyl-caprolactam, a derivative of ε-caprolactam, is one such monomer of growing interest. The presence of the allyl group provides a versatile handle for a wide range of chemical modifications, both at the monomer stage and after polymerization. This allows for the synthesis of functional polymers that can be tailored for specific applications, including the development of drug delivery systems, advanced coatings, and compatibilizers for polymer blends. This technical guide will delve into the synthesis of N-allyl-caprolactam, its polymerization, and its potential applications in organic synthesis, with a strong emphasis on the functionalization of its resulting polymers.

Synthesis of N-Allyl-Caprolactam

N-allyl-caprolactam can be synthesized from ε-caprolactam, a readily available industrial chemical. The most common method involves the N-alkylation of the caprolactam ring with an allyl halide.

Synthesis via Sodium Caprolactam Salt

A prevalent method for the synthesis of N-allyl-caprolactam involves the reaction of sodium ε-caprolactam with allyl chloride.[1] This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of N-Allyl-Caprolactam

Materials:

-

ε-Caprolactam

-

Sodium hydroxide (solid)

-

Toluene

-

Allyl chloride

-

Anhydrous sodium sulfate

-

Drying agent (e.g., molecular sieves)

Procedure:

-

Formation of Sodium ε-Caprolactam: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, a mixture of ε-caprolactam and an equivalent amount of solid sodium hydroxide in toluene is refluxed. The water formed during the reaction is removed azeotropically.

-

N-Alkylation: After the complete removal of water, the reaction mixture is cooled to room temperature. Allyl chloride is then added dropwise to the solution of sodium ε-caprolactam in toluene. The reaction mixture is stirred at room temperature for several hours or gently heated to ensure complete reaction.

-

Work-up: The reaction mixture is filtered to remove the sodium chloride precipitate. The toluene is then removed from the filtrate under reduced pressure.

-

Purification: The crude N-allyl-caprolactam is purified by vacuum distillation. The purified product is a colorless liquid.

Characterization Data:

The successful synthesis of N-allyl-caprolactam can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by its physical properties.

| Property | Value |

| Molecular Formula | C₉H₁₅NO |

| Molecular Weight | 153.22 g/mol |

| Boiling Point | 125-131 °C at 10 torr[1] |

| Density (d₄²⁵) | 0.9894 g/cm³[1] |

| Refractive Index (n_D²⁵) | 1.4888[1] |

| Synthesis Yield | ~70.5%[1] |

Polymerization of N-Allyl-Caprolactam

N-allyl-caprolactam can be polymerized or copolymerized through its lactam ring, similar to ε-caprolactam, to form polyamides. The resulting polymers contain pendant allyl groups along the polymer backbone, which are available for further modification.

Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) is a common method for the polymerization of lactams.[2] This technique can be adapted for N-allyl-caprolactam to produce poly(N-allyl-caprolactam).

Proposed Experimental Protocol: Anionic Ring-Opening Polymerization of N-Allyl-Caprolactam

Materials:

-

N-allyl-caprolactam (freshly distilled)

-

Strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) as a catalyst

-

N-acyllactam (e.g., N-acetyl-caprolactam) as an initiator

-

Anhydrous solvent (e.g., toluene or THF)

Procedure:

-

Monomer and Catalyst Preparation: In a flame-dried, nitrogen-purged reaction vessel, dissolve N-allyl-caprolactam in the anhydrous solvent.

-

Initiation: Add the N-acyllactam initiator to the monomer solution.

-

Polymerization: Add the catalyst to the reaction mixture. The polymerization is typically carried out at elevated temperatures (e.g., 100-150 °C) under an inert atmosphere for a specified period.

-

Termination and Purification: The polymerization is terminated by the addition of a proton source (e.g., water or methanol). The polymer is then precipitated in a non-solvent (e.g., diethyl ether or hexane), filtered, and dried under vacuum.

Characterization:

The resulting poly(N-allyl-caprolactam) can be characterized by:

-

¹H and ¹³C NMR: To confirm the polymer structure and the presence of the pendant allyl groups.

-

GPC/SEC: To determine the molecular weight and polydispersity index (PDI).

-

DSC/TGA: To analyze the thermal properties such as glass transition temperature (Tg) and decomposition temperature.

Applications in Organic Synthesis

The dual functionality of N-allyl-caprolactam makes it a valuable building block in organic synthesis, primarily through the reactivity of its allyl group.

Post-Polymerization Modification

The pendant allyl groups on poly(N-allyl-caprolactam) serve as reactive sites for a variety of post-polymerization modifications. This allows for the synthesis of functional polymers with tailored properties.

One of the most efficient methods for modifying the allyl groups is the thiol-ene "click" reaction.[3][4] This reaction is a radical-mediated addition of a thiol to the alkene of the allyl group, proceeding with high yield and selectivity under mild conditions.

Proposed Experimental Protocol: Thiol-Ene Modification of Poly(N-allyl-caprolactam)

Materials:

-

Poly(N-allyl-caprolactam)

-

Thiol of choice (e.g., 1-thioglycerol for hydrophilicity, a fluorescently-labeled thiol for imaging applications, or a drug-thiol conjugate)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Solvent (e.g., THF or DMF)

Procedure:

-

Reaction Setup: Dissolve poly(N-allyl-caprolactam) in the chosen solvent in a quartz reaction vessel.

-

Addition of Reagents: Add an excess of the thiol and a catalytic amount of the photoinitiator to the polymer solution.

-

Reaction: Irradiate the reaction mixture with UV light (e.g., 365 nm) at room temperature for a specified time.

-

Purification: The functionalized polymer is purified by precipitation in a non-solvent to remove unreacted thiol and initiator.

Cycloaddition Reactions

While not extensively reported for N-allyl-caprolactam itself, the allyl group is known to participate in cycloaddition reactions. For instance, intramolecular Diels-Alder reactions of N-allyl-N-(2-furylmethyl)amides have been described, suggesting the potential for similar reactivity in N-allyl-caprolactam derivatives. This opens up possibilities for creating complex cyclic structures appended to the caprolactam ring or the polymer backbone.

Potential Applications in Drug Development

The ability to functionalize poly(N-allyl-caprolactam) via the pendant allyl groups makes it a highly attractive candidate for biomedical applications, particularly in drug delivery.[5][6]

Synthesis of Polymer-Drug Conjugates

By employing the thiol-ene reaction, drugs containing a thiol group can be covalently attached to the polymer backbone. This approach can be used to:

-

Increase Drug Solubility: Attaching a hydrophobic drug to a hydrophilic polymer can improve its aqueous solubility and bioavailability.

-

Controlled Release: The linkage between the drug and the polymer can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes), leading to controlled drug release at the target site.

-

Targeted Delivery: Targeting ligands (e.g., antibodies or peptides) can be attached to the polymer to direct the drug conjugate to specific cells or tissues.

Hydrogel Formation

The allyl groups can also be used for crosslinking, leading to the formation of hydrogels. These hydrogels can encapsulate drugs and release them in response to environmental stimuli such as temperature or pH.

Other Potential Applications

Chain-Transfer Agent

N-allyl-caprolactam has been investigated as a chain-transfer agent in the free-radical polymerization of N-vinylcaprolactam.[7][8] In this role, it helps to control the molecular weight of the resulting poly(N-vinylcaprolactam), a polymer with applications in biomedicine and personal care products.

| Concentration of N-allyl-caprolactam | Effect on Polymerization |

| Increasing Concentration | Decreased rate of polymerization |

| Increasing Concentration | Lower average molecular weight of the polymer |

Reactive Compatibilizer

In polymer blends, which are often immiscible, reactive compatibilizers can be used to improve the interfacial adhesion between the different polymer phases.[9][10] N-allyl-caprolactam, with its polymerizable lactam ring and reactive allyl group, could potentially be used to create graft copolymers in-situ during the blending process, thereby stabilizing the blend morphology and improving its mechanical properties.

Conclusion

N-allyl-caprolactam is a monomer with significant potential that extends beyond its role as a simple derivative of ε-caprolactam. The presence of the versatile allyl group allows for a wide array of chemical transformations, making it a valuable tool for the synthesis of functional and smart polymers. While its application in mainstream organic synthesis as a building block is not yet widely explored, its utility in polymer chemistry is evident. The ability to create polymers with pendant reactive sites opens up numerous possibilities for the development of advanced materials, particularly in the biomedical field for applications such as drug delivery and tissue engineering. Further research into the polymerization of N-allyl-caprolactam and the exploration of the reactivity of its resulting polymers will undoubtedly unlock even more innovative applications.

References

- 1. research.abo.fi [research.abo.fi]

- 2. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemicalpapers.com [chemicalpapers.com]

- 9. Reactive compatibilization of polymer blends by coupling agents and interchange catalysts [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

The Diverse Biological Activities of N-Substituted Caprolactams: A Technical Guide

An in-depth exploration of the antimicrobial, antifungal, and antitumor potential of N-substituted caprolactam derivatives, detailing their synthesis, biological evaluation, and mechanisms of action.

Introduction

Caprolactam, a cyclic amide and the precursor to Nylon-6, has emerged as a versatile scaffold in medicinal chemistry. Modification of the central lactam nitrogen atom with various substituents has yielded a diverse library of N-substituted caprolactam derivatives. These modifications significantly influence the molecule's physicochemical properties and biological activity, leading to the discovery of compounds with promising antimicrobial, antifungal, and antitumor properties. This technical guide provides a comprehensive overview of the current state of research into the biological activities of N-substituted caprolactams, intended for researchers, scientists, and professionals in drug development.

Antimicrobial Activity of N-Substituted Caprolactams

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial agents. N-substituted caprolactams have demonstrated notable potential in this area. The introduction of various functionalities at the nitrogen position can modulate the compound's interaction with bacterial targets and its ability to penetrate bacterial cell membranes.

Quantitative Antimicrobial Data

A summary of the minimum inhibitory concentrations (MICs) for various N-substituted caprolactam derivatives against a range of bacterial strains is presented below. This data highlights the structure-activity relationships (SAR) that govern their antibacterial potency.

| Compound ID | N-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |

| CL-Gly-01 | Glycine | Bacillus subtilis | >100 | [1] |

| CL-Gly-01 | Glycine | Staphylococcus aureus | >100 | [1] |

| CL-Gly-01 | Glycine | Escherichia coli | >100 | [1] |

| CL-Gly-01 | Glycine | Pseudomonas aeruginosa | >100 | [1] |

| Unsubstituted Caprolactam | H | Bacillus subtilis | 4 | [1] |

| Unsubstituted Caprolactam | H | Pseudomonas aeruginosa | 10 | [1] |

Note: The available quantitative data for antimicrobial activity of N-substituted caprolactams is currently limited in the public domain. The provided data for the caprolactam-glycine cluster indicates a lack of significant activity for this particular derivative, while the parent unsubstituted caprolactam shows some activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of N-substituted caprolactams is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

N-substituted caprolactam derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-